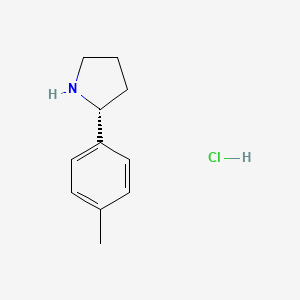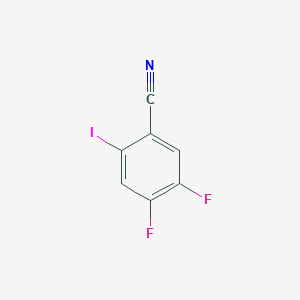
4,5-Difluoro-2-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-2-iodobenzonitrile is an organic compound with the molecular formula C7H2F2IN It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-iodobenzonitrile typically involves the iodination of 4,5-difluorobenzonitrile. One common method is the Sandmeyer reaction, where 4,5-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom . The reaction conditions usually involve low temperatures and the use of acidic media to facilitate the diazotization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Difluoro-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation and Reduction: Products include iodinated or deiodinated benzonitriles.
Coupling Reactions: Products include biaryl compounds with extended aromatic systems.
Applications De Recherche Scientifique
4,5-Difluoro-2-iodobenzonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Difluoro-2-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, making it a valuable compound in drug discovery and development .
Comparaison Avec Des Composés Similaires
4,5-Difluoro-2-bromobenzonitrile: Similar structure but with a bromine atom instead of iodine.
4,5-Difluoro-2-chlorobenzonitrile: Contains a chlorine atom instead of iodine.
4,5-Difluoro-2-methylbenzonitrile: Features a methyl group instead of a halogen.
Uniqueness: 4,5-Difluoro-2-iodobenzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, or methyl analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C7H2F2IN |
|---|---|
Poids moléculaire |
265.00 g/mol |
Nom IUPAC |
4,5-difluoro-2-iodobenzonitrile |
InChI |
InChI=1S/C7H2F2IN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H |
Clé InChI |
KFGGTKYPSXSBNC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


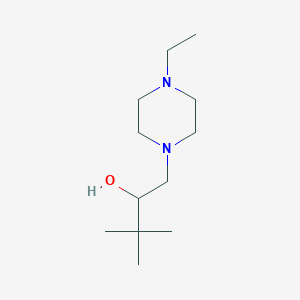

![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
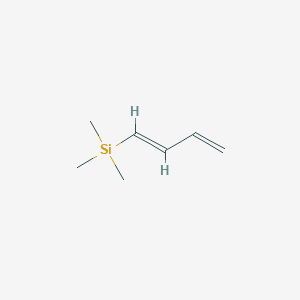
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
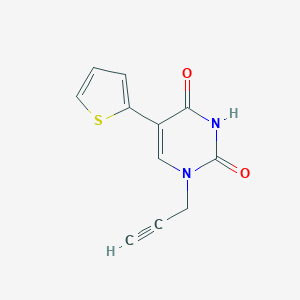

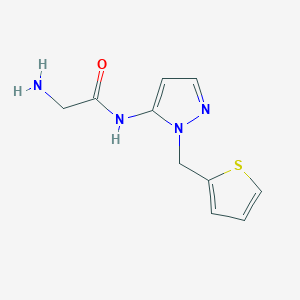

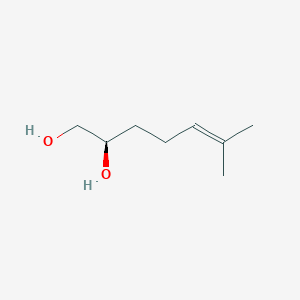

![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
